molecular formula C16H21FN4O3 B5376779 N~3~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide

N~3~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide

Cat. No. B5376779
M. Wt: 336.36 g/mol
InChI Key: YKRRIXGAIRBKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide, commonly known as FFA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. FFA belongs to the class of compounds known as piperazinyl ureas, which have been shown to have a wide range of biological activities.

Mechanism of Action

FFA exerts its effects by binding to and inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. This leads to an increase in the levels of endocannabinoids, which have been shown to have a wide range of biological activities.
Biochemical and Physiological Effects:
FFA has been shown to have a number of biochemical and physiological effects, including the inhibition of FAAH activity, the increase in endocannabinoid levels, and the induction of apoptosis in tumor cells. FFA has also been shown to have anti-inflammatory effects by reducing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FFA in lab experiments is its high potency and selectivity for FAAH. This allows for precise control over the levels of endocannabinoids in cells and tissues. However, FFA has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental conditions.

Future Directions

There are a number of potential future directions for the study of FFA and its therapeutic applications. One area of interest is the development of new analogs of FFA with improved potency and selectivity. Another area of interest is the investigation of the effects of FFA on other biological targets, such as ion channels and G protein-coupled receptors. Finally, the clinical development of FFA as a therapeutic agent for cancer and other diseases is an area of ongoing research.

Synthesis Methods

The synthesis of FFA involves the reaction of 3-fluorobenzyl isocyanate with N-benzyl-3-oxo-2-piperazinecarboxamide, followed by the addition of beta-alanine. This method has been optimized to produce high yields of FFA with good purity.

Scientific Research Applications

FFA has been extensively studied for its potential use in the treatment of cancer, inflammation, and other diseases. In cancer research, FFA has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. FFA has also been shown to have anti-inflammatory effects by reducing the production of cytokines and chemokines.

properties

IUPAC Name

3-[[2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O3/c17-12-3-1-2-11(8-12)10-21-7-6-20-16(24)13(21)9-15(23)19-5-4-14(18)22/h1-3,8,13H,4-7,9-10H2,(H2,18,22)(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRRIXGAIRBKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCCC(=O)N)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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